methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-12-9(11)7-5-4-13-3-2-6(5)14-8(7)10/h2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQACDPQEOPNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1COCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Transesterification
For derivatives initially synthesized with ethyl esters, transesterification with methanol in acidic (H2SO4) or basic (NaOMe) conditions converts the ethyl group to methyl. For example, ethyl 2-amino-thieno[3,2-c]pyran-3-carboxylate treated with sodium methoxide in methanol undergoes complete transesterification within 8 hours, yielding the methyl ester quantitatively.
Amino Group Modifications
The amino group at position 2 can be further functionalized via acylation or alkylation. Reaction with chloroacetyl chloride in dichloromethane introduces acylated derivatives, expanding the compound’s utility in medicinal chemistry applications.
Solvent and Temperature Effects on Yield
Optimal solvents for cyclization include high-boiling polar aprotic solvents like 1,4-dioxane or DMF, which stabilize intermediates and facilitate ring closure. For instance, cyclocondensation in 1,4-dioxane at 90°C achieves 90% yield, whereas ethanol under reflux yields only 40–50%. Temperature thresholds are critical: exceeding 150°C risks decarboxylation of the ester group, while temperatures below 80°C result in incomplete cyclization.
Challenges and Limitations
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Regioselectivity: Competing pathways may yield isomeric thieno[2,3-c]pyran derivatives if reaction conditions are poorly controlled.
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Functional Group Stability: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating pH-neutral environments during purification.
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Catalyst Cost: Ionic liquids, while effective, increase synthesis costs compared to traditional bases like piperidine.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that thieno[3,2-c]pyran derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate showed promising activity against various bacterial strains. The compound's mechanism involves disruption of bacterial cell wall synthesis.
Case Study:
A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. Results showed an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines.
Case Study:
In a controlled study involving lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels by approximately 40%.
Agricultural Science
1. Pesticidal Properties
The compound's structure suggests potential use as a pesticide. Preliminary studies have indicated that it may act as an effective insect repellent.
Case Study:
Field trials conducted on crops treated with this compound showed a reduction in pest populations by over 30% compared to untreated controls.
| Treatment | Pest Population Reduction (%) |
|---|---|
| Untreated Control | 0 |
| Treated with Compound | 30 |
Material Science
1. Polymer Chemistry
Recent advancements have explored the use of this compound in synthesizing novel polymers with enhanced properties.
Case Study:
Researchers synthesized a polymer incorporating this compound and assessed its thermal stability and mechanical properties. The resulting polymer exhibited improved tensile strength and thermal resistance compared to standard polymers.
Mechanism of Action
The mechanism of action of methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Heterocyclic Cores
Thieno vs. Furo Derivatives
- Target Compound: Thieno[3,2-c]pyran core with sulfur in the heterocycle.
- Furo[3,2-c]pyran-4-one Derivatives : Replace sulfur with oxygen (furo group), as seen in compounds 1a and 1b (e.g., methyl 2-methoxy-7-(4-methylbenzoyl)-6-(4-methylphenyl)-4-oxo-4H-furo[3,2-c]pyran-3-carboxylate). These derivatives exhibit cytotoxicity in human lymphocytes, suggesting that the heteroatom (S vs. O) significantly influences bioactivity .
Thieno-Pyridine vs. Thieno-Pyran
- Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate: Features a pyridine ring fused to thiophene, differing from the pyran core. The Boc-protected amino group and ester substituent highlight its utility in peptide synthesis, whereas the target compound’s pyran system may confer distinct electronic properties .
- Methyl 6-acetyl-2-amino-thieno[2,3-c]pyridine-3-carboxylate: Incorporates an acetyl group at position 6, altering steric and electronic profiles compared to the target compound’s unsubstituted pyran ring .
Functional Group Modifications
Amino and Ester Substituents
- Compound 11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile): Retains the 2-amino group but replaces the ester with dicarbonitrile moieties.
- Compound 11b (Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate): Shares the ester group but introduces a cyano substituent, which may affect solubility and hydrogen-bonding capacity .
Biological Activity
Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, particularly focusing on its antibacterial and antifungal properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 213.25 g/mol
- CAS Number : 1372985-70-0
- Melting Point : 142 - 144 °C
The compound features a thieno-pyran framework, which is known for its diverse biological activities. The presence of an amino group and a carboxylate moiety enhances its interaction with biological targets.
Synthesis Methods
This compound can be synthesized through various methods involving cyclization reactions of substituted thiophenes and pyrans. A common synthetic route involves the use of transition metal catalysts (such as Pd or Cu) to facilitate the formation of the thieno-pyran structure from simpler precursors .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 | 22 |
| Staphylococcus aureus | 75 | 20 |
| Pseudomonas aeruginosa | 100 | 15 |
In particular, the compound has shown to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Studies indicate that it possesses moderate antifungal effects against common pathogens such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:
| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 60 | 18 |
| Aspergillus niger | 80 | 16 |
The compound's efficacy against these fungal strains suggests potential applications in treating fungal infections .
Case Studies
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the synthesis and antimicrobial evaluation of various thieno-pyran derivatives. This compound was among the compounds tested and showed promising results against multiple bacterial strains .
- Mechanistic Insights : Another research effort focused on understanding the mechanism of action of thieno-pyran derivatives. It was found that these compounds inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis .
Q & A
Q. What are the recommended synthetic routes for methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic condensation reactions. Key intermediates include thiophene and pyran derivatives, with carboxylation and amination steps. Reaction optimization may focus on solvent selection (e.g., anhydrous THF or DMF), temperature control (60–80°C), and catalysts like palladium complexes for cross-coupling steps. Purity (>95%) can be achieved via recrystallization or column chromatography, as noted in commercial synthesis protocols . Yield improvements often require iterative adjustment of stoichiometry and reaction time.
Q. How can spectroscopic techniques validate the molecular structure of this compound?
- NMR : and NMR are critical for confirming the thienopyran core and ester/amino substituents. For example, the methyl ester group typically shows a singlet at ~3.7 ppm () and 165–170 ppm () .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) matching the theoretical mass (~253.28 g/mol for CHNOS).
- IR Spectroscopy : Stretching frequencies for NH (~3300 cm) and ester C=O (~1700 cm) further validate functional groups .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy (data inferred from structurally related compounds) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
SC-XRD using the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is ideal for determining bond lengths, angles, and stereochemistry. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.
- Validation : Check R-factor convergence (target < 0.05) and analyze residual electron density maps for disorder .
Q. How can researchers assess the compound’s antioxidant activity via radical quenching mechanisms?
- DPPH Assay : Monitor absorbance decay at 517 nm upon reaction with 2,2-diphenyl-1-picrylhydrazyl (DPPH). Calculate IC values to quantify efficiency .
- Kinetic Studies : Use stopped-flow spectroscopy to determine rate constants for hydrogen atom transfer (HAT) or single-electron transfer (SET) pathways .
- Computational Modeling : Density functional theory (DFT) can predict bond dissociation energies (BDEs) of NH groups to rationalize experimental results.
Q. How should contradictions in crystallographic data from different refinement methods be addressed?
- Phase Annealing : Use SHELX-90’s simulated annealing to escape local minima, especially for structures with twinning or pseudo-symmetry .
- Cross-Validation : Compare results from independent software (e.g., Olex2 vs. WinGX) and validate against spectroscopic data .
- Disorder Modeling : For overlapping electron densities, apply partial occupancy refinement or alternative conformer models .
Data Contradiction Analysis
Q. How to resolve discrepancies in purity assessments between HPLC and NMR?
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Discrepancies may arise from non-UV-active impurities.
- NMR : Integrate proton signals to quantify residual solvents (e.g., DMSO) or byproducts.
- Combined Approach : Cross-reference with mass spectrometry to identify undetected species .
Q. What strategies mitigate conflicting bioactivity results across assay platforms?
- Standardize Protocols : Ensure consistent cell lines, solvent controls (e.g., DMSO < 0.1%), and incubation times.
- Dose-Response Curves : Use at least six concentrations to capture full efficacy profiles.
- Orthogonal Assays : Validate antioxidant activity via both DPPH and ABTS assays to confirm mechanism .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
